2-Amino-6-fluorobenzaldehyde
Overview
Description
2-Amino-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the sixth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-amino-6-fluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the halogenation of 2-amino-benzaldehyde followed by selective fluorination at the sixth position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of metal catalysts such as palladium or platinum in the presence of fluorinating agents can facilitate the selective introduction of the fluorine atom.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: 2-Amino-6-fluorobenzoic acid
Reduction: 2-Amino-6-fluorobenzyl alcohol
Substitution: Depending on the nucleophile, various substituted derivatives
Scientific Research Applications
2-Amino-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-amino-6-fluorobenzaldehyde and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy.
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzaldehyde
- 2-Amino-5-fluorobenzaldehyde
- 2-Amino-3-fluorobenzaldehyde
Comparison: 2-Amino-6-fluorobenzaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its isomers, the 6-fluoro substitution can result in different electronic and steric effects, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
2-amino-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBIYUFOUZEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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